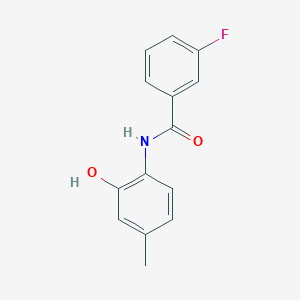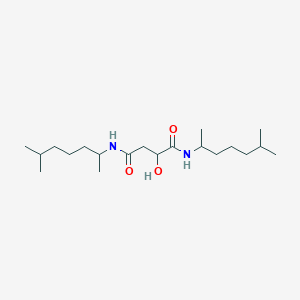![molecular formula C11H21O6P B12534490 Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate CAS No. 820233-30-5](/img/structure/B12534490.png)
Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate is an organophosphorus compound with a molecular formula of C10H19O5P This compound is characterized by the presence of a phosphonate group, which is bonded to a hept-2-en-1-yl chain substituted with a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate typically involves the reaction of a suitable phosphonate precursor with a hept-2-en-1-yl derivative. One common method involves the use of dimethyl phosphite and a hept-2-en-1-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the halide, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Applications De Recherche Scientifique
Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphonate substrates.
Industry: Used in the production of flame retardants, plasticizers, and other materials.
Mécanisme D'action
The mechanism by which Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biological systems, the compound can act as an inhibitor of enzymes that utilize phosphate or phosphonate substrates. The methoxycarbonyl group can enhance the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl {1-[(methoxycarbonyl)oxy]-2-propen-1-yl}phosphonate
- Dimethyl {1-[(methoxycarbonyl)oxy]ethyl}phosphonate
Uniqueness
Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate is unique due to its hept-2-en-1-yl chain, which provides distinct chemical properties and reactivity compared to similar compounds with shorter or different alkyl chains. This uniqueness can be leveraged in specific applications where the length and structure of the alkyl chain are critical.
Propriétés
Numéro CAS |
820233-30-5 |
|---|---|
Formule moléculaire |
C11H21O6P |
Poids moléculaire |
280.25 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylhept-2-enyl methyl carbonate |
InChI |
InChI=1S/C11H21O6P/c1-5-6-7-8-9-10(17-11(12)14-2)18(13,15-3)16-4/h8-10H,5-7H2,1-4H3 |
Clé InChI |
YOWNHBMRMOVKMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC(OC(=O)OC)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


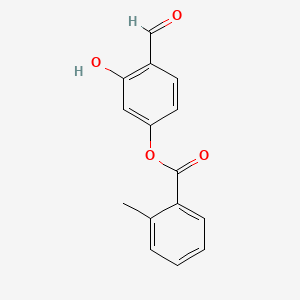
![5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12534418.png)
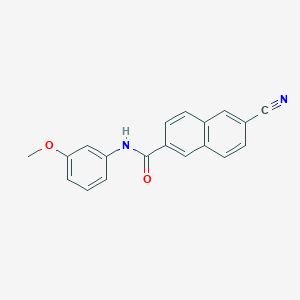
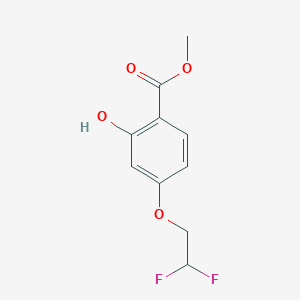
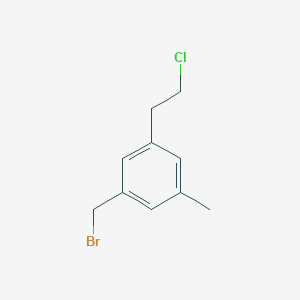
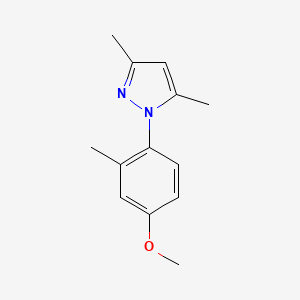
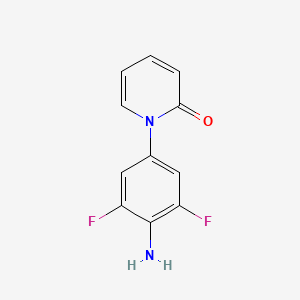
![5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane](/img/structure/B12534453.png)



